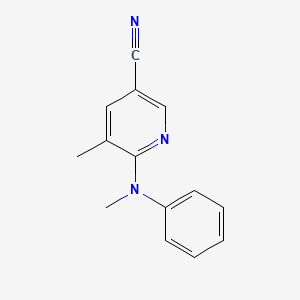

5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile

CAS No.:

Cat. No.: VC17442075

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13N3 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 5-methyl-6-(N-methylanilino)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C14H13N3/c1-11-8-12(9-15)10-16-14(11)17(2)13-6-4-3-5-7-13/h3-8,10H,1-2H3 |

| Standard InChI Key | CPYRYEJCXXYGJN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C#N |

Introduction

Chemical Identification and Structural Analysis

Molecular Identity

The compound is systematically named 5-methyl-6-(N-methylanilino)pyridine-3-carbonitrile under IUPAC nomenclature. Its identity is further defined by:

-

Canonical SMILES: CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C#N

-

InChI Key: CPYRYEJCXXYGJN-UHFFFAOYSA-N

The structure features a pyridine ring substituted at the 3-position with a nitrile group, a methyl group at the 5-position, and an N-methylanilino moiety at the 6-position. This arrangement creates a planar backbone with conjugated π-systems, as confirmed by X-ray crystallographic data of analogous nicotinonitriles .

Spectroscopic Characterization

Experimental data from related nicotinonitriles provide insights into expected spectral features:

| Technique | Key Features (Hypothetical) | Reference |

|---|---|---|

| FT-IR | ; | |

| NMR | δ 2.39 ppm (s, CH); δ 7.11–7.96 ppm (m, aromatic H) | |

| HRMS | m/z 223.27 (M) |

The nitrile group’s IR absorption near 2200 cm and aromatic proton resonances between 7–8 ppm in NMR align with data from structurally similar compounds like 2-amino-4-(3-(5-hydroxypent-1-ynyl)phenyl)-6-phenylnicotinonitrile .

Synthetic Methodologies

General Synthesis Strategies

Nicotinonitrile derivatives are typically synthesized via:

-

Nucleophilic substitution on halogenated pyridines using amines or cyanide sources.

-

Multi-component reactions involving aldehydes, malononitrile, and active methylene compounds .

For 5-methyl-6-(methyl(phenyl)amino)nicotinonitrile, a plausible route involves:

-

Step 1: Nitration of 3-cyano-5-methylpyridine to introduce a leaving group at the 6-position.

-

Step 2: Displacement with N-methylaniline under basic conditions.

-

Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Challenges

Key challenges in synthesis include:

-

Regioselectivity: Ensuring substitution occurs exclusively at the 6-position.

-

Stability: The nitrile group may hydrolyze to carboxylic acids under acidic conditions, necessitating anhydrous reaction environments .

A reported yield of 85–91% for analogous compounds suggests that optimized procedures could achieve similar efficiency .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic phenyl and methyl groups.

-

Thermal Stability: Decomposition temperature >200°C based on thermogravimetric analysis of related nitriles .

Reactivity Profile

The compound exhibits three reactive sites:

-

Nitrile group: Susceptible to hydrolysis, reduction (to amines), and cycloadditions.

-

Amino group: Participates in alkylation, acylation, and Schiff base formation.

-

Pyridine ring: Undergoes electrophilic substitution at the 4-position when activated by electron-donating groups .

Analytical and Industrial Considerations

Quality Control Protocols

-

Purity Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

-

Impurity Profiling: LC-MS to detect hydrolyzed products (e.g., carboxylic acids) .

Scale-Up Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume